tetrabutylazanium;trihydrate;hydrofluoride

Nucleophilic fluorination Alkyl fluoride synthesis Elimination suppression

Tetrabutylammonium fluoride trihydrate (TBAF·3H2O; CAS 87749-50-6), a quaternary ammonium fluoride salt crystallized with exactly three equivalents of water, serves as a soluble organic fluoride ion source for nucleophilic fluorination, desilylation, and base-catalyzed transformations. Unlike anhydrous TBAF preparations — which undergo Hofmann-type elimination to hydrogen difluoride, tributylamine, and but-1-ene upon dehydration — the trihydrate constitutes the most thermally stable and commercially viable isolable form of TBAF, melting sharply at 62–63 °C.

Molecular Formula C16H43FNO3+
Molecular Weight 316.52 g/mol
Cat. No. B12042446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrabutylazanium;trihydrate;hydrofluoride
Molecular FormulaC16H43FNO3+
Molecular Weight316.52 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.O.O.O.F
InChIInChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;
InChIKeyVEPTXBCIDSFGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Fluoride Trihydrate (TBAF·3H2O) Procurement Overview: A Defined Hydration State Fluoride Source for Reproducible Organic Synthesis


Tetrabutylammonium fluoride trihydrate (TBAF·3H2O; CAS 87749-50-6), a quaternary ammonium fluoride salt crystallized with exactly three equivalents of water, serves as a soluble organic fluoride ion source for nucleophilic fluorination, desilylation, and base-catalyzed transformations. Unlike anhydrous TBAF preparations — which undergo Hofmann-type elimination to hydrogen difluoride, tributylamine, and but-1-ene upon dehydration — the trihydrate constitutes the most thermally stable and commercially viable isolable form of TBAF, melting sharply at 62–63 °C [1]. This defined hydration state (n = 3) provides a reproducible balance between fluoride nucleophilicity and basicity, directly influencing reaction chemo-selectivity [2].

Why Substituting TBAF·3H2O with Anhydrous TBAF、 TBAF–THF Solutions、 or Inorganic Fluoride Salts Compromises Reaction Reproducibility


Attempts to replace TBAF·3H2O with "anhydrous" TBAF (typically prepared by vacuum-drying the trihydrate at ~40 °C) yield a material still retaining 10–30 mol% water alongside ~10% hydrogen difluoride decomposition products [1]. This compositional variability directly translates into unpredictable nucleophilicity/basicity ratios: as the hydration number n decreases below ~3, fluoride basicity rises sharply, driving elimination side-products from <10% to >40% in model alkyl halide fluorinations [2]. TBAF–THF solutions degrade over weeks (recommended use within 3–6 months) and contain 5–6% adventitious water, further perturbing the fluoride ion's hydration sphere [3]. Inorganic alternatives such as CsF or KF require phase-transfer catalysts or crown-ether additives to achieve even modest solubility in aprotic media, introducing additional cost and purification burdens without delivering the homogeneous reactivity profile of the trihydrate [4].

Quantitative Evidence Differentiating TBAF·3H2O from Its Closest Analogs in Key Reaction Metrics


Fluorination Yield and Elimination Suppression: TBAF·3.5H2O vs. Partially Dehydrated TBAF (n = 0.5) in Neat Alkyl Halide Fluorination

The fluorination-to-elimination product ratio in the reaction of 1-bromooctane with TBAF is exquisitely sensitive to the reagent's hydration number n. Using commercial TBAF·3.5H2O (2 mol equiv, solvent-free, 80 °C, 0.25–0.5 h), 1-fluorooctane was obtained in 91% yield with only 9% 1-octene elimination product. In contrast, partially dehydrated TBAF·0.5H2O under identical solvent-free conditions gave only 63% 1-fluorooctane alongside 37% 1-octene. The pentahydrate species (n = 5) further improved the fluorination yield to 94% [1]. This demonstrates that the trihydrate region (n ≈ 3–3.5) delivers a near-optimal nucleophilicity/basicity balance for productive fluorination.

Nucleophilic fluorination Alkyl fluoride synthesis Elimination suppression

Physical Stability Under Drying Stress: TBAF·3H2O vs. Vacuum-Dried TBAF — Decomposition Product Quantification

When commercial TBAF trihydrate is subjected to vacuum drying at 40 °C (a common laboratory practice to prepare "anhydrous" TBAF), the resulting material retains 10–30 mol% residual water and accumulates approximately 10% tetrabutylammonium hydrogen difluoride as a Hofmann degradation product. Heating to 77 °C under vacuum causes complete decomposition to the hydrogen difluoride salt [1]. In contrast, the native trihydrate is a stable crystalline solid (mp 62–63 °C) that can be stored at ambient temperature with a documented shelf life of up to 60 months .

Reagent stability Water content analysis Hofmann elimination

Homogeneous Fluorination Efficiency in Protic Media: TBAF vs. CsF in t-Amyl Alcohol

Nucleophilic fluorination of 2-(3-iodopropoxy)naphthalene (primary alkyl iodide, 1 h reaction) in the nonpolar protic solvent t-amyl alcohol was compared across three fluoride source/solvent systems. TBAF in t-amyl alcohol gave the target fluoro-product in 76% yield, whereas TBAF in acetonitrile (polar aprotic) afforded only 38% yield, and CsF — an inorganic fluoride salt widely used as a TBAF alternative — delivered merely 5% yield in the same t-amyl alcohol medium [1]. The >15-fold yield advantage of TBAF over CsF in protic media reflects TBAF's organic solubility and the suppression of basicity-driven side reactions by the protic environment.

Nucleophilic fluorination Protic solvent Homogeneous catalysis

Elimination Suppression in Triflate Fluorination: TBAF vs. Tetrabutylammonium Bifluoride (TBABF) — A Differentiated Use Case

In the nucleophilic fluorination of alkyl triflates, tetrabutylammonium bifluoride (TBABF; Bu₄N⁺·HF₂⁻) provides superior elimination suppression (3% elimination) compared to TBAF (28% elimination) due to TBABF's lower basicity [1]. This result defines the appropriate procurement boundary: when the substrate class is a highly elimination-prone triflate, TBABF is the superior reagent. However, TBABF is a weaker nucleophile than TBAF trihydrate and is ineffective for desilylation — TBAF's dominant industrial application [2]. This evidence item serves as a negative differentiation (TBABF superiority in triflate fluorination) and delineates the specific substrate space where TBAF trihydrate should NOT be selected.

Triflate fluorination Elimination control Fluoride source selection

Unique Cellulose Solvent Capability: DMSO/TBAF·3H2O vs. Conventional Cellulose Solvent Systems

A binary mixture of dimethyl sulfoxide (DMSO) and TBAF·3H2O constitutes a novel non-derivatizing cellulose solvent that dissolves cellulose with a degree of polymerization (DP) up to 650 completely within 15 minutes at elevated temperature, without any pretreatment or activation step [1]. This dissolution capacity is unique to the trihydrate form — anhydrous TBAF decomposes under the conditions required, and inorganic fluoride salts (KF, CsF) are insoluble or inactive in this solvent system. The DMSO/TBAF·3H2O medium has been successfully applied for homogeneous acylation of cellulose, achieving degrees of substitution up to 1.9 using N,N′-carbonyldiimidazole-activated acids [2].

Cellulose dissolution DMSO/TBAF solvent system Polysaccharide functionalization

Solid-Form Dosing Accuracy and Shelf Life: TBAF·3H2O Crystalline Solid vs. TBAF 1.0 M THF Solution

TBAF·3H2O is supplied as a free-flowing crystalline powder with a defined molecular weight of 315.51 g·mol⁻¹ and a minimum purity specification of ≥98% (or ≥99% from premium suppliers), enabling precise gravimetric dispensing for stoichiometric reactions [1]. Its documented shelf life is 60 months at ambient temperature . In contrast, commercially available TBAF 1.0 M THF solutions exhibit limited shelf stability (recommended 3–6 months), require refrigerated storage (2–8 °C), and contain variable water content (≤5–6%) that can alter reaction outcomes upon solvent evaporation [2].

Reagent handling Shelf life Stoichiometric precision

High-Value Application Scenarios for Tetrabutylammonium Fluoride Trihydrate Based on Quantitative Differentiation Evidence


Nucleophilic Fluorination of Primary Alkyl Halides and Sulfonates in Solvent-Free or Protic Media

When fluorinating primary alkyl bromides, chlorides, or mesylates — particularly base-sensitive substrates prone to Hofmann or Zaitsev elimination — TBAF·3H₂O (or TBAF·3.5H₂O as supplied) delivers 87–100% fluorinated product yields with ≤13% alkene contamination, in stark contrast to the 27–44% elimination obtained with partially dehydrated TBAF preparations [1]. The trihydrate's intrinsic water content suppresses the excessive basicity of "naked" fluoride while preserving adequate nucleophilicity, obviating the need for exogenous water addition or careful hydration-state adjustment. Procurement of the trihydrate rather than anhydrous TBAF or in situ-dried reagent directly translates into 20–30 absolute percentage points of additional fluorinated product.

Silyl Ether Deprotection (Desilylation) in Multi-Step Organic Synthesis

TBAF·3H₂O is the gold-standard reagent for cleaving TBDMS (tert-butyldimethylsilyl), TMS (trimethylsilyl), and TBDPS (tert-butyldiphenylsilyl) protecting groups from alcohols, amines, and carboxylates. The trihydrate form's defined stoichiometry (exactly 3 H₂O per F⁻) ensures consistent desilylation rates across batches — a critical requirement in multi-step pharmaceutical intermediate synthesis where incomplete deprotection or over-reaction can cascade into costly purification failures [2]. For example, TBAF·3H₂O in THF cleanly deprotected TBDPS-protected resveratrol derivatives in 96% isolated yield [3]. The solid trihydrate also allows preparation of anhydrous TBAF in situ by azeotropic drying in the reaction solvent, offering operational flexibility that THF pre-solutions cannot match.

Homogeneous Cellulose Derivatization Using the DMSO/TBAF·3H₂O Solvent Platform

The binary solvent system DMSO/TBAF·3H₂O is uniquely capable of dissolving underivatized cellulose (DP up to 650) within 15 minutes without pre-activation, enabling homogeneous acylation, benzylation, and carboxymethylation with degrees of substitution up to 1.9 [4]. This capability is exclusive to TBAF·3H₂O — no other fluoride source (CsF, KF, TBABF, TBAT) generates an active cellulose-dissolving medium when combined with DMSO. Research groups engaged in polysaccharide chemistry, biodegradable polymer synthesis, or cellulose-based advanced materials should procure TBAF·3H₂O specifically for this solvent application.

Fluorination in Protic tert-Alcohol Media for Radiopharmaceutical Precursor Synthesis

For the synthesis of ¹⁸F-labeled PET tracer precursors where nucleophilic fluorination must proceed in protic environments compatible with aqueous [¹⁸F]fluoride processing, TBAF in t-amyl alcohol provides 76% fluorination yield vs. merely 5% with CsF under identical conditions [5]. The trihydrate's organic solubility allows direct dissolution in the alcohol medium without prior drying or phase-transfer additives, offering a straightforward workflow advantage for radiochemistry laboratories transitioning from resin-bound [¹⁸F]fluoride to solution-phase labeling methodologies.

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